molecular formula C16H20N4O3 B2698101 3-(3,5-dimethylisoxazol-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide CAS No. 2034368-60-8

3-(3,5-dimethylisoxazol-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide

Cat. No. B2698101
CAS RN: 2034368-60-8
M. Wt: 316.361
InChI Key: KVBFUEBFSRLPDE-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Potential

Synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as Possible Antitumor Agents

Research conducted by Ch. Venkateshwar Reddy et al. (2010) explored the synthesis of compounds with structural elements similar to the query compound. These compounds were developed through a multi-step process and were characterized for their potential antitumor properties, highlighting the chemical's utility in developing new therapeutic agents (Reddy, Raju, Reddy, & Rajanarendar, 2010).

Neurokinin-1 Receptor Antagonism

An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist

This study by T. Harrison et al. (2001) detailed the development of a neurokinin-1 (NK1) receptor antagonist with high water solubility. The compound showed efficacy in pre-clinical tests for emesis and depression, demonstrating the application of such chemical structures in addressing neurological conditions (Harrison et al., 2001).

Antibacterial Activity

On the Antibiotic Activity of Oxazolomycin

Research by C. Bagwell, M. Moloney, and A. Thompson (2008) investigated the structure-activity relationship of oxazolomycin and its fragments, including those with a 3-hydroxy-2,2-dimethylpropanamide moiety. The study emphasized the preferred U-shaped conformation for antibacterial efficacy, demonstrating the potential of such compounds in antibiotic development (Bagwell, Moloney, & Thompson, 2008).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-9-13(10(2)23-20-9)4-6-15(21)17-12-3-5-14-11(7-12)8-16(22)19-18-14/h8,12H,3-7H2,1-2H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBFUEBFSRLPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide

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